3,5-bis(4-fluorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3,5-bis(4-fluorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-fluorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically formed through the reaction of hydrazine with a 1,3-diketone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Introduction of Fluorophenyl Groups: The introduction of 4-fluorophenyl groups is achieved through a nucleophilic substitution reaction. This step involves the reaction of the pyrazole intermediate with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate.
Addition of Trifluoromethylbenzyl Group: The final step involves the addition of the trifluoromethylbenzyl group. This is typically achieved through a Friedel-Crafts alkylation reaction, using trifluoromethylbenzyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-fluorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3,5-bis(4-fluorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that it may exhibit antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications. It has been studied for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-fluorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune response. By inhibiting this pathway, the compound can reduce inflammation and provide therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)pyrazole: Similar in structure but lacks the fluorophenyl and trifluoromethylbenzyl groups.
4-methyl-1-[3-(trifluoromethyl)benzyl]pyrazole: Similar but lacks the bis(fluorophenyl) groups.
1-[3-(trifluoromethyl)benzyl]pyrazole: Similar but lacks the bis(fluorophenyl) and methyl groups.
Uniqueness
3,5-bis(4-fluorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and bioactivity
Properties
Molecular Formula |
C24H17F5N2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-4-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C24H17F5N2/c1-15-22(17-5-9-20(25)10-6-17)30-31(23(15)18-7-11-21(26)12-8-18)14-16-3-2-4-19(13-16)24(27,28)29/h2-13H,14H2,1H3 |
InChI Key |
LCDOYPVLYUGYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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